molecular formula C13H14ClF3N2OS B10947160 1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-[4-Chloro-2-(trifluoromethyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10947160
M. Wt: 338.78 g/mol
InChI Key: XCXUDSKHTAODQZ-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both trifluoromethyl and thiourea groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiourea group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a thiourea group.

    4-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the thiourea and tetrahydro-2-furanylmethyl groups.

Uniqueness

N-[4-Chloro-2-(trifluoromethyl)phenyl]-N’-tetrahydro-2-furanylmethylthiourea is unique due to the combination of its trifluoromethyl and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from chemical synthesis to biological studies.

Properties

Molecular Formula

C13H14ClF3N2OS

Molecular Weight

338.78 g/mol

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C13H14ClF3N2OS/c14-8-3-4-11(10(6-8)13(15,16)17)19-12(21)18-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H2,18,19,21)

InChI Key

XCXUDSKHTAODQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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